molecular formula C16H18ClNO4S B11479613 4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide

Cat. No.: B11479613
M. Wt: 355.8 g/mol
InChI Key: DBNQTGJVNAGZLK-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.79 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 2-ethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide moiety, provides a distinct chemical profile that can be exploited in various applications .

Properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO4S/c1-3-21-15-8-6-5-7-14(15)18-23(19,20)12-9-10-13(17)16(11-12)22-4-2/h5-11,18H,3-4H2,1-2H3

InChI Key

DBNQTGJVNAGZLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC

Origin of Product

United States

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